![molecular formula C24H26N2O4S B7708343 N-[5-(ethylsulfamoyl)-2-methoxyphenyl]benzamide](/img/structure/B7708343.png)
N-[5-(ethylsulfamoyl)-2-methoxyphenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(ethylsulfamoyl)-2-methoxyphenyl]benzamide, also known as ESI-09, is a small molecule inhibitor that has been shown to selectively inhibit the activity of RAC1, a member of the Rho family of small GTPases. RAC1 plays a critical role in a variety of cellular processes, including cell migration, proliferation, and differentiation. As such, ESI-09 has been the subject of considerable scientific research, with a focus on its potential applications in the treatment of various diseases.
作用機序
N-[5-(ethylsulfamoyl)-2-methoxyphenyl]benzamide works by selectively inhibiting the activity of RAC1, a member of the Rho family of small GTPases. RAC1 plays a critical role in a variety of cellular processes, including cell migration, proliferation, and differentiation. By inhibiting the activity of RAC1, this compound is able to disrupt these cellular processes, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, as well as anti-inflammatory effects. Additionally, this compound has been shown to be well-tolerated in animal models, with no significant toxic effects observed.
実験室実験の利点と制限
N-[5-(ethylsulfamoyl)-2-methoxyphenyl]benzamide has a number of advantages for use in lab experiments. For example, it is a small molecule inhibitor that is relatively easy to synthesize and purify. Additionally, this compound has been shown to be well-tolerated in animal models, making it a potentially useful tool for in vivo studies.
However, there are also limitations to the use of this compound in lab experiments. For example, it is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. Additionally, this compound is highly specific for RAC1, which may limit its usefulness in certain experimental contexts.
将来の方向性
There are a number of potential future directions for research on N-[5-(ethylsulfamoyl)-2-methoxyphenyl]benzamide. For example, further studies could be conducted to better understand its mechanism of action and potential side effects. Additionally, this compound could be tested in a variety of disease models to determine its potential efficacy in the treatment of various diseases. Finally, further studies could be conducted to identify potential analogs of this compound with improved pharmacokinetic properties and/or increased selectivity for RAC1.
合成法
N-[5-(ethylsulfamoyl)-2-methoxyphenyl]benzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process has been described in detail in a number of scientific publications, including a paper by Kozlov et al. (2014), which provides a detailed protocol for the synthesis of this compound.
科学的研究の応用
N-[5-(ethylsulfamoyl)-2-methoxyphenyl]benzamide has been the subject of numerous scientific studies, with a focus on its potential applications in the treatment of various diseases. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-[2-methoxy-5-[(2-methyl-6-propan-2-ylphenyl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-16(2)20-12-8-9-17(3)23(20)26-31(28,29)19-13-14-22(30-4)21(15-19)25-24(27)18-10-6-5-7-11-18/h5-16,26H,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWWMQDAWXRHED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
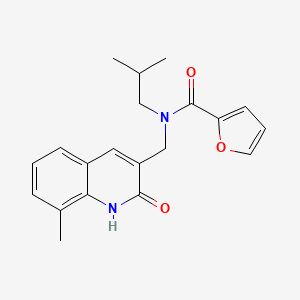
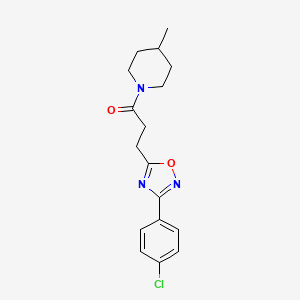
![N-cyclohexyl-2-{4-[(Z)-{[(3,5-dimethoxyphenyl)formamido]imino}methyl]phenoxy}acetamide](/img/structure/B7708277.png)

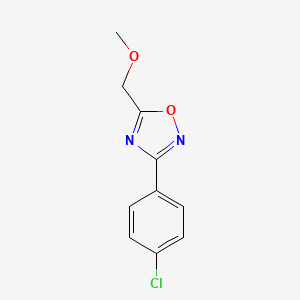
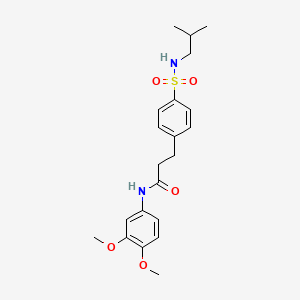
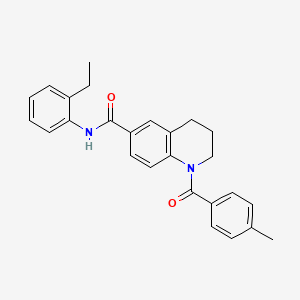

![N-(2-methoxyethyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7708311.png)
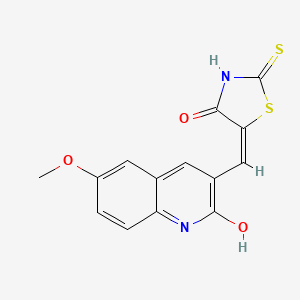
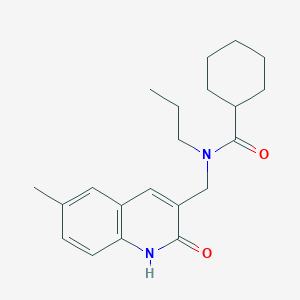
![N-(3-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7708339.png)
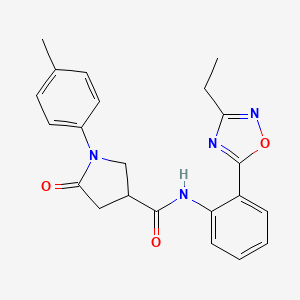
![3-methyl-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7708356.png)
